3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Overview
Description
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2O. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-pyridinemethanol with 3-aminopropanol in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce pyridine alcohols .
Scientific Research Applications
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol
- 3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol
- 3-Amino-2-(pyridin-3-ylmethyl)butan-1-ol
Uniqueness
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride, identified by its CAS number 1795274-98-4, is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. Its molecular formula is C₈H₁₄Cl₂N₂O, with a molecular weight of 239.14 g/mol. This compound features a propanol backbone, an amino group, and a pyridine moiety, contributing to its diverse applications in chemistry and biology.
The precise mechanism of action for this compound remains largely uncharacterized due to limited research. However, preliminary findings suggest that it may interact with specific biological molecules, particularly in the central nervous system. The presence of amino and hydroxyl groups allows the compound to engage in hydrogen bonding with enzymes and receptors, potentially modulating their activity.
Potential Applications
Pharmacological Research : The compound has been noted for its potential pharmacological applications. It could serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving neurotransmission and enzymatic activity.
Enzyme Interactions : Initial studies indicate that this compound may influence enzyme mechanisms and protein-ligand interactions. Its structural properties make it a candidate for further exploration in enzyme inhibition studies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Notable Properties |
---|---|---|
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | Structure | Similar amino group; potential for similar interactions |
3-(Pyridin-2-yl)propan-1-ol | Structure | Different pyridine substitution; varied biological activity |
3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol | Structure | Unique substitution pattern; potential for different receptor interactions |
Case Studies
While comprehensive case studies specifically focusing on this compound are scarce, related studies on similar pyridine derivatives have shown promising results in terms of antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds with similar structural features have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
- Neuropharmacological Studies : Research on related compounds has indicated potential neuroprotective effects, suggesting that further exploration of this compound could yield insights into its role in neurological disorders .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. One common synthetic route includes:
- Formation of Intermediate : Reacting 3-pyridinecarboxaldehyde with nitromethane to produce an intermediate.
- Reduction : Utilizing hydrogen gas in the presence of a palladium catalyst to reduce the nitro group.
- Final Salt Formation : Adding hydrochloric acid to yield the dihydrochloride salt.
This synthetic pathway allows for the production of high-purity compounds suitable for research applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEOESQXHRGCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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